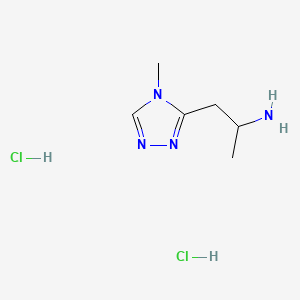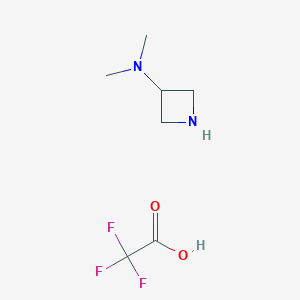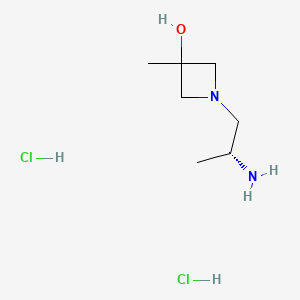
Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate is a chemical compound with the molecular formula C14H19ClNO4. It is commonly used in organic synthesis, particularly in the protection of amino groups. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate typically involves the reaction of 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid with chloromethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Deprotection: The tert-butoxycarbonyl (Boc) group can be removed using strong acids like trifluoroacetic acid, resulting in the formation of the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol is commonly used.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Hydrolysis: The products are 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid and methanol.
Deprotection: The product is the free amine, 3-amino-3-phenylpropanoic acid.
Applications De Recherche Scientifique
Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the protection and deprotection of amino groups.
Biology: The compound is utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate primarily involves its role as a protecting group for amino functions. The tert-butoxycarbonyl (Boc) group is introduced to the amino group to prevent unwanted reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization. The molecular targets and pathways involved in its action are related to its reactivity with nucleophiles and its stability under various conditions.
Comparaison Avec Des Composés Similaires
Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate can be compared with other similar compounds, such as:
Chloromethyl 3-((tert-butoxycarbonyl)amino)propanoate: This compound lacks the phenyl group, making it less bulky and potentially more reactive in certain reactions.
Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-methylpropanoate: The presence of a methyl group instead of a phenyl group alters the steric and electronic properties, affecting its reactivity and stability.
Chloromethyl 3-((tert-butoxycarbonyl)amino)-3-ethylpropanoate: The ethyl group provides different steric hindrance and electronic effects compared to the phenyl group, influencing its behavior in chemical reactions.
The uniqueness of this compound lies in its combination of the Boc protecting group and the phenyl group, which provides a balance of stability and reactivity suitable for various synthetic applications.
Propriétés
Formule moléculaire |
C15H20ClNO4 |
|---|---|
Poids moléculaire |
313.77 g/mol |
Nom IUPAC |
chloromethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-10-16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19) |
Clé InChI |
KOHJEQRQEPNVLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(=O)OCCl)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(Propan-2-yl)piperidin-4-yl]morpholine](/img/structure/B13491306.png)





![Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B13491351.png)



